![molecular formula C24H25Cl2N3O2S B1150110 LCB 03-0110 dihydrochloride](/img/structure/B1150110.png)
LCB 03-0110 dihydrochloride
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Overview
Description
LCB 03-0110 dihydrochloride is a potent c-Src kinase inhibitor (IC50 = 1.3 nM). It is also a potent inhibitor of BTK and Syk, discoidin domain receptor 2 (DDR2) family tyrosine kinases. The mechanism of action is it suppresses LPS-induced activation of macrophages and TGF-β1- induced activation of fibroblasts in vitro. This compound also inhibits activation of macrophages and fibroblasts and suppresses scar formation in a wound healing model.
Scientific Research Applications
Fibrosis and Scar Formation Inhibition
LCB 03-0110 has been identified as a potent inhibitor of discoidin domain receptor family tyrosine kinases and several other tyrosine kinases crucial for immune cell signaling and inflammatory reactions. It exhibits significant pharmacological activities in suppressing fibroinflammation by targeting activated fibroblasts and macrophages. This ability makes LCB 03-0110 a promising agent for suppressing scar formation and various fibrotic pathologies, as demonstrated in studies where its topical application to wounds in rabbit ears effectively reduced hypertrophic scar formation without delaying wound healing (Sun et al., 2012).
Allergic Contact Dermatitis Prevention
In the context of allergic contact dermatitis (ACD), a delayed type of T cell-mediated cutaneous inflammatory response, LCB 03-0110 has shown promise. As a small molecule multityrosine kinase inhibitor, it targets kinases like the c-Src family, Btk, and Syk, which are crucial in the cell signaling of T cells and other inflammatory cells. The topical administration of LCB 03-0110 has been effective in preventing ACD in mice, pointing to its potential as a therapeutic agent in inflammatory skin conditions (Jung et al., 2013).
Neurodegeneration
A study on neurodegeneration has highlighted the potential of LCB 03-0110 as a multi-kinase inhibitor targeting Abl and other tyrosine kinases like DDRs and Src. The study suggests that a multi-kinase approach, including inhibition by LCB 03-0110, may be more advantageous in alleviating neurodegenerative pathologies than solely focusing on CNS drug concentration and selectivity to Abl (Fowler et al., 2019).
properties
Molecular Formula |
C24H25Cl2N3O2S |
---|---|
Molecular Weight |
490.44 |
IUPAC Name |
3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride |
InChI |
InChI=1S/C24H23N3O2S.2ClH/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27;;/h1-8,13-15,28H,9-12,16H2,(H,25,26);2*1H |
SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl |
Appearance |
Solid powder |
synonyms |
LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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